N-[(3-bromophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide
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Overview
Description
N-[(3-bromophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide typically involves the reaction of 3-bromobenzyl chloride with N-(2-hydroxyethyl)pyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of N-(2-hydroxyethyl)pyrrolidine attacks the electrophilic carbon of the 3-bromobenzyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromophenyl group.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[(3-bromophenyl)methyl]-N-(2-oxoethyl)pyrrolidine-1-sulfonamide.
Reduction: Formation of N-[(phenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide.
Substitution: Formation of N-[(3-substituted phenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the bromophenyl group may interact with other molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide
- N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide
- N-[(3-methylphenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide
Uniqueness
N-[(3-bromophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c14-13-5-3-4-12(10-13)11-16(8-9-17)20(18,19)15-6-1-2-7-15/h3-5,10,17H,1-2,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVISHOODKIDPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N(CCO)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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